molecular formula C20H27N3O6 B13734969 Pascaine CAS No. 15767-73-4

Pascaine

Katalognummer: B13734969
CAS-Nummer: 15767-73-4
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: HRACVNXTSHEBIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pascaine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a low molecular weight polyamine, which plays a crucial role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pascaine typically involves the reaction of specific amines with aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired polyamine structure. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Pascaine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as substituted amines, aldehydes, and ketones, which have their own unique properties and applications.

Wissenschaftliche Forschungsanwendungen

Pascaine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in cellular processes such as cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

Pascaine exerts its effects by interacting with specific molecular targets within cells. It can bind to nucleic acids and proteins, influencing their structure and function. This interaction can modulate various cellular pathways, leading to changes in cell behavior and function.

Vergleich Mit ähnlichen Verbindungen

Pascaine is similar to other polyamines such as putrescine, spermidine, and spermine. it is unique in its specific binding affinities and effects on cellular processes. Unlike other polyamines, this compound has been shown to have distinct effects on gene expression and protein synthesis.

List of Similar Compounds

  • Putrescine
  • Spermidine
  • Spermine

Eigenschaften

CAS-Nummer

15767-73-4

Molekularformel

C20H27N3O6

Molekulargewicht

405.4 g/mol

IUPAC-Name

4-amino-2-hydroxybenzoic acid;2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C13H20N2O3.C7H7NO3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16;8-4-1-2-5(7(10)11)6(9)3-4/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1-3,9H,8H2,(H,10,11)

InChI-Schlüssel

HRACVNXTSHEBIU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O.C1=CC(=C(C=C1N)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.